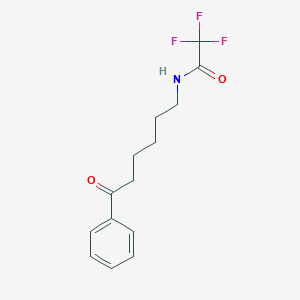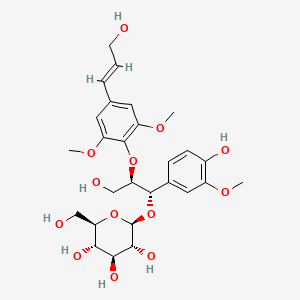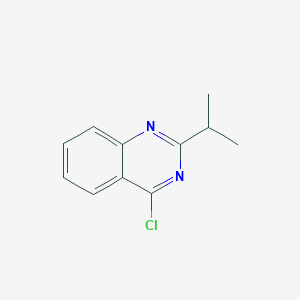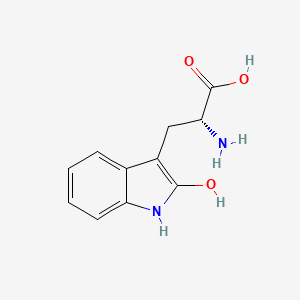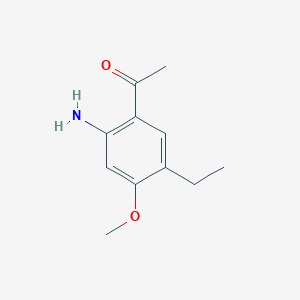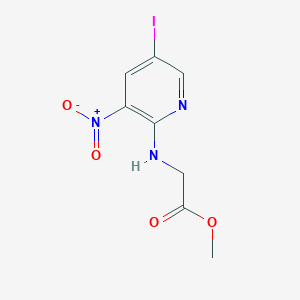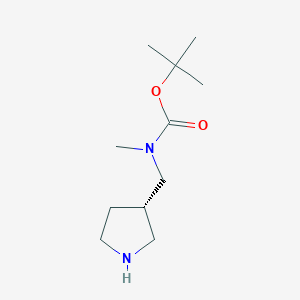
(S)-tert-butyl méthyl(pyrrolidin-3-ylméthyl)carbamate
Vue d'ensemble
Description
(S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse d'analogues de nucléosides
Ce composé sert de précurseur dans la synthèse de pyrrolidin-2-ones chirales ou de pyrrolidines portant des bases nucléiques. Ces analogues sont essentiels au développement d'agents antiviraux et anticancéreux, en particulier contre le VIH et l'HBV . L'introduction de nucléosides non naturels peut conduire à une meilleure demi-vie in vivo, une meilleure stabilité structurelle et de nouveaux groupes d'interaction, qui sont importants dans les applications thérapeutiques .
Développement de médicaments
(S)-tert-butyl méthyl(pyrrolidin-3-ylméthyl)carbamate est utilisé comme intermédiaire dans la synthèse de médicaments peptidiques. Il est couramment utilisé dans la synthèse de peptides, de protéines ou de précurseurs de médicaments, jouant un rôle essentiel dans le développement de nouveaux produits pharmaceutiques .
Recherche en biochimie
En biochimie, ce composé est essentiel à la synthèse et à la modification de séquences d'acides aminés spécifiques. Ceci est particulièrement pertinent en protéomique, en enzymologie et en chimie médicinale, où des séquences d'acides aminés précises sont essentielles pour comprendre les fonctions et les interactions des protéines .
Synthèse chimique
Le composé est utilisé pour préparer des composés chiraux, améliorant la recherche et l'application des molécules chirales. La chiralité est un facteur clé dans de nombreux processus biologiques, et la synthèse de molécules chirales est cruciale pour le développement de certains produits pharmaceutiques .
Amélioration de la stabilité
Il contribue à la stabilité des acides nucléiques dans les thérapies et les bio- et nanotechnologies. En empêchant la dénaturation et la biodégradation, il permet de créer des agents thérapeutiques plus stables et efficaces .
Construction de foldamères
Ce composé est utilisé dans la préparation de monomères de foldamères. Les foldamères sont des oligomères séquence-spécifiques apparentés aux peptides, aux acides nucléiques et aux oligosaccharides qui se replient en structures tridimensionnelles bien définies. Ils ont des applications potentielles en biomimétique et en nanotechnologie .
Mécanisme D'action
Target of Action
Pyrrolidine derivatives can interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Biochemical Pathways
Again, without specific information on the compound’s targets, it’s difficult to say which biochemical pathways it might affect. Many pyrrolidine derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
Analyse Biochimique
Biochemical Properties
(S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with carbamoyltransferases, which are enzymes involved in the transfer of carbamoyl groups to substrates. These interactions are crucial for the synthesis of carbamates and other related compounds . Additionally, (S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate can form stable complexes with certain proteins, influencing their activity and stability.
Cellular Effects
The effects of (S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, (S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cellular responses . Furthermore, it can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization.
Molecular Mechanism
At the molecular level, (S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . Additionally, (S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of (S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and potency. In vitro studies have shown that (S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate remains stable under specific conditions but may degrade under others, leading to reduced activity . Long-term exposure to this compound can also result in changes in cellular function, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of (S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and organ dysfunction . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
(S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate is involved in several metabolic pathways. It interacts with enzymes such as carbamoyltransferases and other cofactors, influencing the synthesis and degradation of various metabolites . These interactions can affect metabolic flux and alter the levels of key metabolites, thereby impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of (S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The distribution pattern of (S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate can influence its activity and effectiveness in various biological processes.
Subcellular Localization
(S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate exhibits specific subcellular localization, which is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of (S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate can affect its interactions with other biomolecules and its overall biochemical activity.
Propriétés
IUPAC Name |
tert-butyl N-methyl-N-[[(3S)-pyrrolidin-3-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)8-9-5-6-12-7-9/h9,12H,5-8H2,1-4H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTZUPNLSITARI-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)C[C@H]1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680479 | |
| Record name | tert-Butyl methyl{[(3S)-pyrrolidin-3-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1064052-00-1 | |
| Record name | 1,1-Dimethylethyl N-methyl-N-[(3S)-3-pyrrolidinylmethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1064052-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl methyl{[(3S)-pyrrolidin-3-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



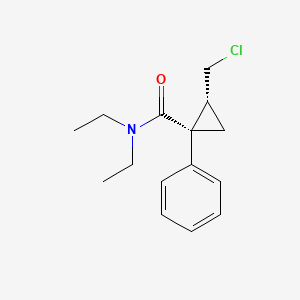
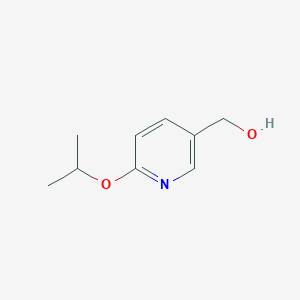
![[(2R)-2,3-Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate](/img/structure/B1504084.png)

